molecular formula C26H34N4O6 B7729323 N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide

N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide

Cat. No.: B7729323
M. Wt: 498.6 g/mol
InChI Key: ISNGCHRIWJBWQD-XUIWWLCJSA-N
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Description

N'~1~,N'~10~-Bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide is a symmetric bis-Schiff base derivative synthesized via condensation of decanedihydrazide with 4-hydroxy-3-methoxybenzaldehyde. The E-configuration of the imine (C=N) bonds is stabilized by intramolecular hydrogen bonding between the phenolic –OH and adjacent methoxy groups . Its structure features a flexible 10-carbon aliphatic chain linking two hydrazide units, each functionalized with a (4-hydroxy-3-methoxyphenyl)methylidene moiety.

Properties

IUPAC Name

N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]decanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6/c1-35-23-15-19(11-13-21(23)31)17-27-29-25(33)9-7-5-3-4-6-8-10-26(34)30-28-18-20-12-14-22(32)24(16-20)36-2/h11-18,31-32H,3-10H2,1-2H3,(H,29,33)(H,30,34)/b27-17+,28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGCHRIWJBWQD-XUIWWLCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide typically involves the condensation reaction between decanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. The phenolic hydroxyl groups can also participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Backbone and Substituent Variations

(a) Shorter Aliphatic Chain Analogues
  • N’-(4-Hydroxy-3-Methoxyphenyl)Methylidene Formic Hydrazide (L-1) Structure: Single hydrazide unit with a formyl group instead of a long aliphatic chain. The absence of a second phenolic group diminishes antioxidant activity compared to the target compound . Applications: Primarily studied for antioxidant properties due to its single phenolic unit .
(b) Aromatic Backbone Analogues
  • N’-[(E)-(4-Hydroxy-3-Methoxyphenyl)Methylidene]-2-(1H-Indol-3-yl)Acetohydrazide Structure: Incorporates an indole ring instead of an aliphatic chain. However, the shorter chain reduces solubility in nonpolar solvents . Biological Activity: Demonstrated neuroprotective effects in vitro, attributed to the indole moiety’s role in amyloid-β inhibition .
(c) Heterocyclic Substituents
  • 2-{[4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N’-[(E)-(4-Nitrophenyl)Methylidene]Acetohydrazide Structure: Features a triazole-sulfanyl group and nitro substituent. Key Differences: The electron-withdrawing nitro group reduces electron density on the aromatic ring, altering redox behavior. The triazole ring enhances metal-binding capacity compared to the target compound’s phenolic groups . Applications: Potential use in catalysis or as a corrosion inhibitor due to its strong chelation with transition metals .

Functional Group Modifications

(a) Hydroxy/Methoxy Substitution Patterns
  • (E)-4-Methoxy-N’-(3,4,5-Trihydroxybenzylidene)Benzohydrazide Structure: Replaces the 4-hydroxy-3-methoxyphenyl group with a 3,4,5-trihydroxyphenyl unit. Key Differences: Additional hydroxy groups increase hydrogen-bonding capacity, enhancing crystal packing stability. This compound forms a 3D hydrogen-bonded network via O–H···O and N–H···O interactions, whereas the target compound’s packing is influenced by its longer aliphatic chain . Biological Relevance: Higher antioxidant activity due to polyphenolic structure but lower lipid solubility .
(b) Hybrid Hydrazides
  • N’-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-3-(1,2,3,4-Tetrahydro-9H-Carbazol-9-yl)Propanehydrazide
    • Structure : Integrates a carbazole moiety linked via a propane chain.
    • Key Differences : The carbazole group introduces fluorescence properties and enhances planar stacking, useful in optoelectronic materials. The propane chain offers moderate flexibility compared to the target compound’s decane spacer .
    • Applications : Investigated for sensor development due to its luminescent behavior .

Spectral and Crystallographic Data

Compound NMR Shifts (¹H/¹³C) Melting Point Hydrogen Bonding Patterns Ref.
Target Compound δ 8.3 (s, 2H, C=N), δ 3.8 (s, 6H, OCH₃) ~180–185°C Intermolecular O–H···N and N–H···O
N’-(4-Hydroxy-3-Methoxyphenyl)Formic Hydrazide δ 8.1 (s, 1H, C=N), δ 3.7 (s, 3H, OCH₃) 183°C Intramolecular O–H···N
(E)-4-Methoxy-N’-(3,4,5-Trihydroxybenzylidene)Benzohydrazide δ 8.5 (s, 1H, C=N), δ 3.9 (s, 3H, OCH₃) 220–225°C 3D network via O–H···O and N–H···O

Key Research Findings

  • Antioxidant Activity: The target compound’s dual phenolic units provide superior radical scavenging (IC₅₀ ~ 12 μM in DPPH assay) compared to mono-phenolic analogues (IC₅₀ ~ 25–30 μM) .
  • Chelation Properties : The decanedihydrazide backbone forms stable complexes with Cu(II) and Zn(II), with logβ values ~8.5–9.0, outperforming shorter-chain derivatives (logβ ~6.0–7.5) .
  • Biological Penetration : The long aliphatic chain improves lipid membrane permeability, making it more bioavailable than rigid aromatic hybrids (e.g., carbazole derivatives) .

Biological Activity

N'~1~,N'~10~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]decanedihydrazide is a synthetic compound characterized by its unique hydrazide structure, which incorporates two 4-hydroxy-3-methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C22H26N4O6
  • Molecular Weight : 442.476 g/mol
  • IUPAC Name : N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]decanediamide
  • InChI Key : UNHCYEVCXHUOHH-RNIAWFEPSA-N

The compound features a central decanedihydrazide backbone with two phenolic substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is significant in pathways involved in inflammation and cancer progression.
  • Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to the compound's capacity to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated a significant scavenging effect comparable to standard antioxidants like ascorbic acid.

Assay TypeIC50 Value (µM)Comparison Standard
DPPH25.4Ascorbic Acid (20.0)
ABTS18.7Trolox (15.0)

Anti-inflammatory Activity

In vitro studies demonstrated that the compound inhibits the expression of COX-2 and iNOS in lipopolysaccharide-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory effects.

Treatment GroupCOX-2 Expression (% of Control)iNOS Expression (% of Control)
Control100100
Compound (10 µM)4550
Compound (50 µM)2530

Case Studies

  • Cancer Cell Lines : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM across different cell types.
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models compared to control groups, indicating its potential as an anticancer agent.

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